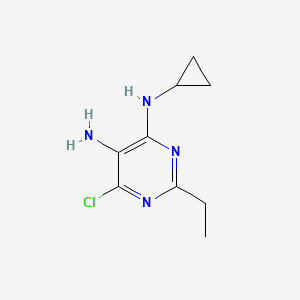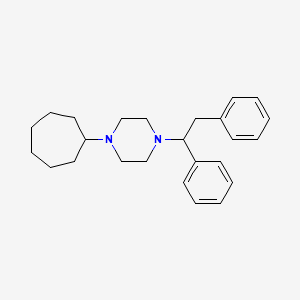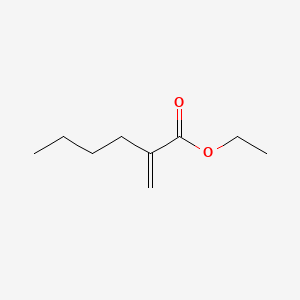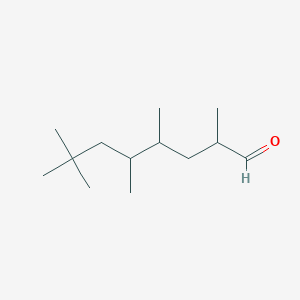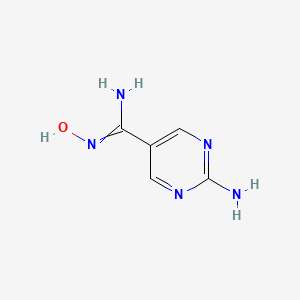![molecular formula C14H13BN2O4S B8612696 [1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridin-4-yl]boronic acid](/img/structure/B8612696.png)
[1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridin-4-yl]boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridin-4-yl]boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a boronic acid group attached to a pyrrolo[2,3-b]pyridine ring system, which is further substituted with a 4-methylphenylsulfonyl group. The presence of these functional groups imparts distinctive chemical properties to the compound, making it a valuable subject of study in organic synthesis, medicinal chemistry, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridin-4-yl]boronic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine and α,β-unsaturated carbonyl compounds.
Introduction of the 4-Methylphenylsulfonyl Group: This step involves sulfonylation of the pyrrolo[2,3-b]pyridine core using 4-methylbenzenesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
[1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridin-4-yl]boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form corresponding alcohols or ketones.
Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts, base (e.g., potassium carbonate), and solvents like toluene or ethanol.
Major Products
Oxidation: Corresponding alcohols or ketones.
Reduction: Sulfides.
Substitution: Biaryl or vinyl derivatives.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, [1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridin-4-yl]boronic acid is used as a building block for constructing complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the development of inhibitors for specific enzymes or receptors. Its unique structure allows for interactions with biological targets, making it a candidate for drug discovery and development.
Industry
In material science, this compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to form stable boron-containing structures.
Mécanisme D'action
The mechanism of action of [1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridin-4-yl]boronic acid largely depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The boronic acid group can form reversible covalent bonds with serine or threonine residues in the active site, leading to inhibition. The sulfonyl group may also contribute to binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative used in similar cross-coupling reactions.
4-Methylphenylsulfonyl Chloride: Used in sulfonylation reactions but lacks the boronic acid group.
Pyrrolo[2,3-b]pyridine Derivatives: Compounds with similar core structures but different substituents.
Uniqueness
The uniqueness of [1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridin-4-yl]boronic acid lies in its combination of functional groups, which imparts distinct chemical reactivity and potential for diverse applications. The presence of both the boronic acid and sulfonyl groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research.
Propriétés
Formule moléculaire |
C14H13BN2O4S |
|---|---|
Poids moléculaire |
316.1 g/mol |
Nom IUPAC |
[1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C14H13BN2O4S/c1-10-2-4-11(5-3-10)22(20,21)17-9-7-12-13(15(18)19)6-8-16-14(12)17/h2-9,18-19H,1H3 |
Clé InChI |
DKLLRKCRTYNUFZ-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C2C=CN(C2=NC=C1)S(=O)(=O)C3=CC=C(C=C3)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


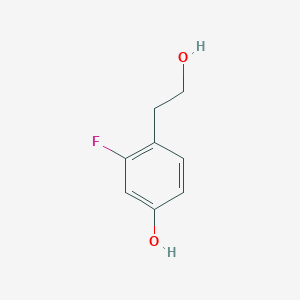
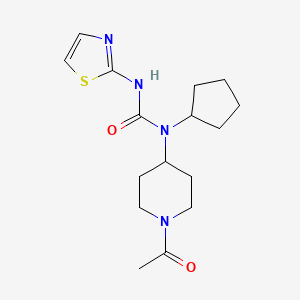
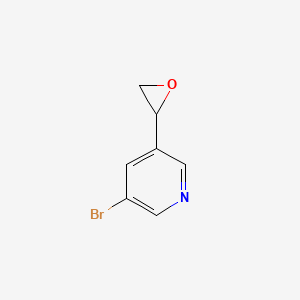
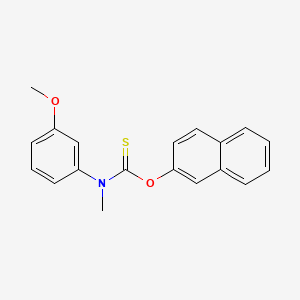
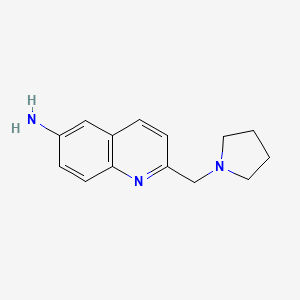
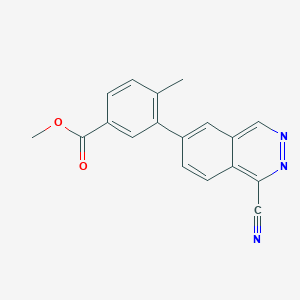
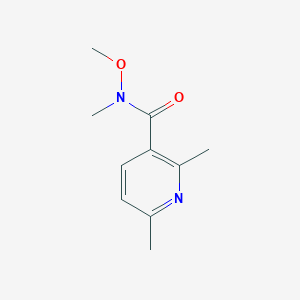
![Pyridine, 4-[2-(4-methoxyphenyl)-1-methyl-4-phenyl-1H-imidazol-5-yl]-](/img/structure/B8612682.png)
